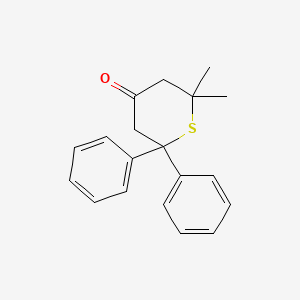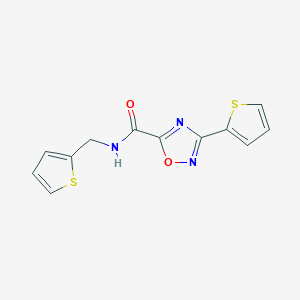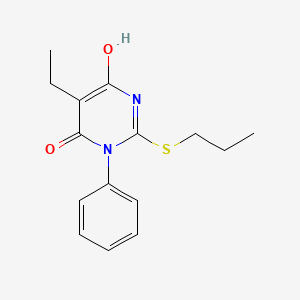
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one, also known as DMTTP, is a synthetic compound that belongs to the class of thiochromanones. It has been studied extensively due to its potential applications in various scientific fields.
作用機序
The mechanism of action of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been linked to anti-cancer and anti-inflammatory effects. 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has also been shown to interact with the serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one inhibits the growth of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has anti-tumor effects in animal models of cancer. However, more studies are needed to determine the safety and efficacy of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans.
実験室実験の利点と制限
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific fields. However, its low yield and purity can be a limitation for some experiments. In addition, more studies are needed to determine the safety and toxicity of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans.
将来の方向性
There are several future directions for the study of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one. One potential direction is the synthesis of new thiochromanone derivatives with improved biological activities. Another direction is the development of new fluorescent dyes for bioimaging and sensing applications. In addition, more studies are needed to determine the safety and efficacy of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans, which could lead to the development of new anti-cancer and anti-inflammatory drugs.
合成法
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one can be synthesized through a multi-step process involving the condensation of 2,2-dimethyl-4-phenylbutan-1-one and thiourea, followed by cyclization with acetic acid and hydrogen peroxide. The yield of the synthesis process is around 30%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of other thiochromanone derivatives, which have shown promising biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been used as a precursor for the synthesis of fluorescent dyes, which have potential applications in bioimaging and sensing.
特性
IUPAC Name |
2,2-dimethyl-6,6-diphenylthian-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20OS/c1-18(2)13-17(20)14-19(21-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQZAAZOJVDAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(S1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6,6-diphenylthian-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-anilino-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6087812.png)
![ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)
![N-{3-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6087823.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6087832.png)
![2-[(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6087834.png)
![ethyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6087850.png)
![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6087858.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6087871.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)


![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
![5,7-dimethyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6087905.png)
![2-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6087911.png)